4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Overview
Description
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.09906259 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step reactions starting from readily available starting materials. One common route includes the condensation of 4-(benzyloxy)benzaldehyde with aminothiazole derivatives under controlled conditions, followed by cyclization steps facilitated by catalysts.
Industrial Production Methods: : Industrial production methods would involve scaling up these reactions while ensuring high yields and purity. This often requires optimization of reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow chemistry techniques might be employed to improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate under acidic or basic conditions.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employing nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products: : Reactions involving this compound often result in the formation of derivatives that exhibit different functional groups, which can be further modified for specific applications.
Scientific Research Applications: : 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has found applications in several scientific research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure serves as a model for studying reaction mechanisms.
Biology: : Investigated for potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: : Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: : Used in the design of novel materials with specific properties like conductivity or fluorescence.
Mechanism of Action: : The compound exerts its effects through various mechanisms depending on the context:
Molecular Targets and Pathways: : It may interact with biological macromolecules such as proteins or nucleic acids, altering their function. The exact pathways are often determined through in-depth biochemical studies involving assays and computational modeling.
Comparison with Similar Compounds
Uniqueness: : The structural intricacy of 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione makes it distinct from simpler heterocyclic compounds. Its fused ring system offers unique chemical reactivity and biological interactions.
Similar Compounds
4-phenylpyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine derivatives
4-benzyloxyphenyl derivatives of pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine
There you have it—a detailed breakdown of this fascinating compound
Properties
IUPAC Name |
10-(4-phenylmethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-18-12-17(19-20(23-18)25-10-11-29-22(25)24-21(19)27)15-6-8-16(9-7-15)28-13-14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVFQRBELOPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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